molecular formula C4H6N4O B2759078 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one CAS No. 867163-25-5

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2759078
CAS No.: 867163-25-5
M. Wt: 126.119
InChI Key: AJILEXBDIMQXQT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring with an aminomethyl group attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom react to form the aminomethyl derivative . The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triazine ring can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one is unique due to its specific triazine ring structure and the presence of an aminomethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(aminomethyl)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2H,1,5H2,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJILEXBDIMQXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(C(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A slurry of 2-(5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-isoindole-1,3-dione (4 g, 15.6 mmol) in CH2Cl2/EtOH (1:1) (150 mL ) was charged with anhydrous hydrazine (1.23 mL, 39.0 mmol) and stirred at rt for 18 h. The reaction mixture was concentrated in vacuo and the off-white solid was triturated with warm CHCl3 and filtered through a fritted funnel. The solid was then triturated with hot methanol (MeOH) and filtered through a fritted funnel resulting in an off-white solid. The material was triturated a second time as before and dried overnight resulting in the title compound as a white solid, which was taken on to the next step without further purification; 1H NMR (DMSO-d6, 400 MHz) δ 3.88(s, 2H), 8.31 (2, 1H); MS (ES+): m/z 127.07 (100) [MH+], HPLC: tR=0.34 min (MicromassZQ, polar—5 min).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step One
Name
CH2Cl2 EtOH
Quantity
150 mL
Type
solvent
Reaction Step One

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